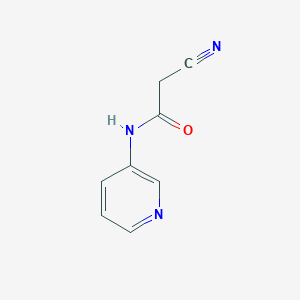

2-cyano-N-(pyridin-3-yl)acetamide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-cyano-N-(pyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some of the methods include:

Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.

Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.

These methods are versatile and economical, making them suitable for both laboratory and industrial production .

Analyse Des Réactions Chimiques

2-cyano-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, particularly with phenacyl bromide in the presence of triethylamine as a catalyst.

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and phenacyl bromide . The major products formed from these reactions are often heterocyclic derivatives, which have significant biological activities .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2-cyano-N-(pyridin-3-yl)acetamide involves its ability to decrease lipid peroxidation and increase antioxidant capacity . This is particularly evident in its application in wound healing, where it promotes the healing process by enhancing the levels of nitric oxide and glutathione in the wound tissue . The molecular targets and pathways involved include the regulation of oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

2-cyano-N-(pyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:

- N-(3-cyano-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl)acetamide .

- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .

These compounds share similar chemical structures and reactivity but differ in their specific biological activities and applications. The unique aspect of this compound lies in its potent antioxidant properties and its effectiveness in promoting wound healing .

Activité Biologique

2-Cyano-N-(pyridin-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a cyano group, a pyridine ring, and an acetamide moiety. This configuration allows for various interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

| Candida albicans | 20 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Wound Healing Effects

A study explored the effects of synthesized derivatives of this compound on wound healing. The results indicated that these compounds promote wound healing by decreasing lipid peroxidation and enhancing antioxidant capacity, which is crucial for tissue repair. The histopathological assessment revealed improved healing rates compared to controls.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The cyano and carbonyl groups can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.

- Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways.

- Antioxidant Activity : By reducing oxidative stress markers, it enhances cellular defense mechanisms against damage.

Study on Antimicrobial Efficacy

In a recent study, derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The most active compounds demonstrated MIC values significantly lower than traditional antibiotics like fluconazole, particularly against Candida species .

Wound Healing Assessment

Another investigation assessed the impact of these compounds on wound healing in animal models. The results showed a statistically significant improvement in healing time and quality of tissue regeneration when treated with the compound compared to untreated controls .

Propriétés

IUPAC Name |

2-cyano-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZYGZVAUQLYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306676 | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219618-13-0 | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219618-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.